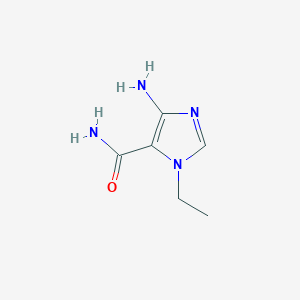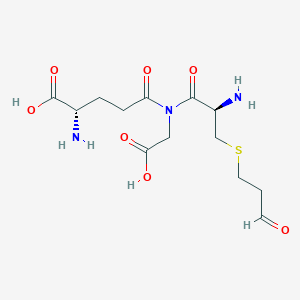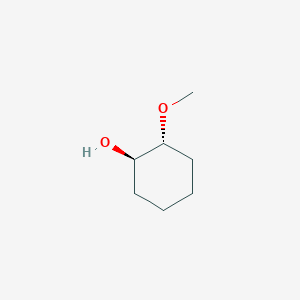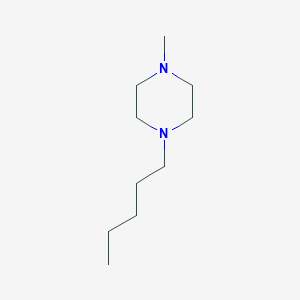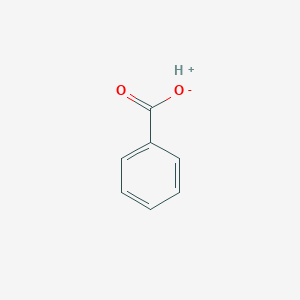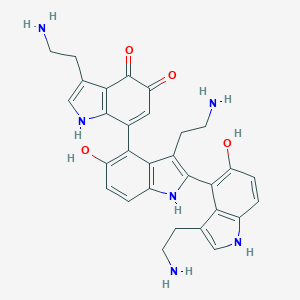
4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine, also known as BIX, is a novel chemical compound with potential applications in scientific research. The compound is a derivative of serotonin and has been synthesized through a multi-step process. BIX has been found to exhibit unique biochemical and physiological effects, making it a promising tool for studying various biological processes.
Applications De Recherche Scientifique
4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine has potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. The compound can be used to study the role of serotonin in various biological processes, including neurotransmission, mood regulation, and behavior. 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine can also be used as a tool to investigate the effects of serotonin receptor agonists and antagonists on cellular signaling pathways.
Mécanisme D'action
4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine is a potent agonist of the serotonin 5-HT2A receptor, which is involved in a variety of physiological and behavioral processes. The compound has been shown to activate the receptor in a dose-dependent manner, leading to the activation of downstream signaling pathways. 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine has also been found to have a high affinity for the 5-HT2B receptor, which is involved in cardiac function and development.
Effets Biochimiques Et Physiologiques
4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine has been found to exhibit unique biochemical and physiological effects. The compound has been shown to increase intracellular calcium levels, activate mitogen-activated protein kinase (MAPK) signaling pathways, and induce the expression of immediate early genes. 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine has also been found to modulate the activity of ion channels and transporters, leading to changes in cellular excitability and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine has several advantages as a tool for scientific research. The compound is highly potent and selective for the 5-HT2A receptor, making it a valuable tool for investigating the role of this receptor in various biological processes. 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine is also relatively stable and can be easily synthesized in large quantities, making it a cost-effective option for lab experiments.
However, there are also some limitations to using 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine in lab experiments. The compound has a relatively short half-life, which may limit its usefulness in long-term experiments. 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine also has a high affinity for the 5-HT2B receptor, which may lead to off-target effects in some experimental systems.
Orientations Futures
There are several potential future directions for research on 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine. One area of interest is the role of the compound in modulating synaptic plasticity and learning and memory processes. 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine may also have potential therapeutic applications in the treatment of mood disorders and other psychiatric conditions. Further research is needed to fully understand the mechanisms underlying the effects of 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine and to determine its potential applications in scientific research and medicine.
Conclusion
In conclusion, 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine is a novel chemical compound with potential applications in scientific research. The compound has been synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects. 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine is a potent agonist of the serotonin 5-HT2A receptor and has potential applications in a variety of scientific research fields. While there are some limitations to using 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine in lab experiments, the compound has several advantages as a tool for investigating the role of serotonin in various biological processes. Future research on 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine may lead to new insights into the mechanisms underlying the effects of serotonin and the development of new therapeutic interventions for mood disorders and other psychiatric conditions.
Méthodes De Synthèse
The synthesis of 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine involves several steps, including the condensation of tryptamine with 4,5-dioxovaleric acid, followed by reduction and cyclization to form the intermediate compound. This intermediate is then reacted with serotonin to yield 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine. The synthesis process has been optimized to improve the yield and purity of 4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine, making it a viable option for scientific research applications.
Propriétés
Numéro CAS |
118230-91-4 |
|---|---|
Nom du produit |
4-(7'-(Tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine |
Formule moléculaire |
C30H30N6O4 |
Poids moléculaire |
538.6 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-7-[3-(2-aminoethyl)-2-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-5-hydroxy-1H-indol-4-yl]-1H-indole-4,5-dione |
InChI |
InChI=1S/C30H30N6O4/c31-8-5-14-12-34-18-1-3-21(38)27(23(14)18)29-16(7-10-33)25-19(36-29)2-4-20(37)26(25)17-11-22(39)30(40)24-15(6-9-32)13-35-28(17)24/h1-4,11-13,34-38H,5-10,31-33H2 |
Clé InChI |
CEMLZXOOHUQQHH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |
SMILES canonique |
C1=CC(=C(C2=C1NC=C2CCN)C3=C(C4=C(N3)C=CC(=C4C5=CC(=O)C(=O)C6=C5NC=C6CCN)O)CCN)O |
Autres numéros CAS |
118230-91-4 |
Synonymes |
4-(7'-(tryptamine-4,5-dione))-2,4''-bis-5-hydroxytryptamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




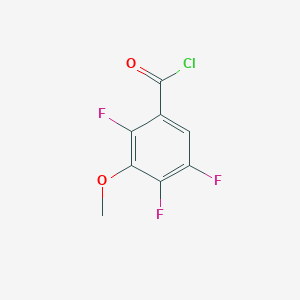
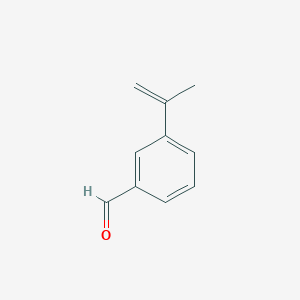
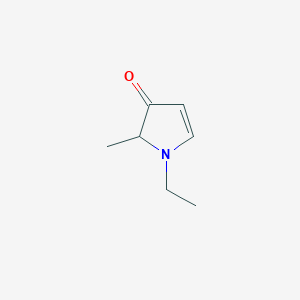
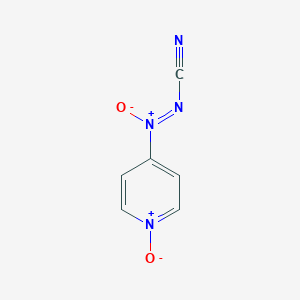
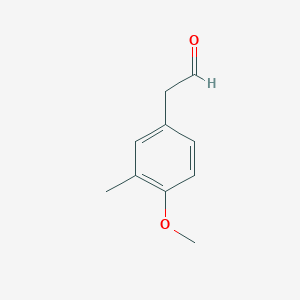

![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)
